2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Suzuki-Miyaura cross-coupling Palladium catalysis Oxidative addition kinetics

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS 151012-31-6) is a 1,4,5-trisubstituted imidazole derivative that serves as a penultimate intermediate in the industrial synthesis of Losartan potassium, a first-in-class angiotensin II type 1 (AT1) receptor blocker used globally for hypertension and heart failure management. The compound features a 4-bromobenzyl substituent at N-1 that is specifically required for the palladium-catalyzed Suzuki-Miyaura cross-coupling step forming the biaryl pharmacophore of Losartan.

Molecular Formula C15H18BrClN2O
Molecular Weight 357.67 g/mol
Cat. No. B7889967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole
Molecular FormulaC15H18BrClN2O
Molecular Weight357.67 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl
InChIInChI=1S/C15H18BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,20H,2-4,9-10H2,1H3
InChIKeyLOSZLEJFCKVKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS 151012-31-6): A Critical Losartan Intermediate for Pharmaceutical Synthesis and Angiotensin II Receptor Research


2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS 151012-31-6) is a 1,4,5-trisubstituted imidazole derivative that serves as a penultimate intermediate in the industrial synthesis of Losartan potassium, a first-in-class angiotensin II type 1 (AT1) receptor blocker used globally for hypertension and heart failure management . The compound features a 4-bromobenzyl substituent at N-1 that is specifically required for the palladium-catalyzed Suzuki-Miyaura cross-coupling step forming the biaryl pharmacophore of Losartan [1]. With a molecular formula of C₁₅H₁₈BrClN₂O, a molecular weight of 357.67 g/mol, and a melting point of 91–93 °C, this white crystalline solid is a well-characterized building block supplied at ≥98% HPLC purity for pharmaceutical intermediate applications [2].

Why Losartan Intermediate Analogs Cannot Replace the 4-Bromobenzyl Derivative: Regiochemical Selectivity and Halogen Reactivity Constraints


Generic substitution of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole with closely related analogs fails for two mechanistically independent reasons. First, the 4-bromine atom is not a passive structural feature but an obligatory leaving group for the Suzuki-Miyaura cross-coupling that constructs the biphenyltetrazole framework of Losartan; aryl bromides undergo oxidative addition with Pd(0) at approximately 80 °C, whereas the corresponding aryl chlorides remain unreactive up to 135 °C, making the 4-chlorobenzyl analog synthetically incompetent [1]. Second, the N-1 alkylation of the imidazole precursor is inherently non-regioselective due to tautomerism of the imidazole ring, producing a position isomer (compound d) that behaves chemically similar to the desired compound (c) yet generates a persistent impurity in the final API that can only be removed through repeated, yield-reducing crystallizations [2]. These two constraints mean that both the halogen identity and the regiochemical purity of the intermediate are non-negotiable for efficient Losartan production.

Quantitative Differentiation Evidence for 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole: Head-to-Head and Cross-Study Comparisons


Aryl Bromide vs. Aryl Chloride Reactivity in Pd(0)-Catalyzed Suzuki-Miyaura Oxidative Addition

The 4-bromobenzyl substituent on the target compound enables palladium-catalyzed biaryl bond formation—the defining step in Losartan synthesis—under industrially viable conditions. In the definitive mechanistic study by Smith et al. at Merck Research Laboratories, aryl bromides were found to undergo oxidative addition with Pd(0) at approximately 80 °C, whereas aryl chlorides were completely unreactive up to 135 °C [1]. This 55 °C reactivity gap translates into a binary functional distinction: a 4-chlorobenzyl analog of this intermediate would fail to participate in the Suzuki coupling altogether under standard process conditions, rendering the downstream Losartan synthesis impossible [2].

Suzuki-Miyaura cross-coupling Palladium catalysis Oxidative addition kinetics Losartan process chemistry

Regiochemical Purity: Avoidance of Position Isomer (Compound d) Contamination in N-Alkylation

The conventional synthesis route (WO 93/10106) alkylates 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 4-bromobenzyl bromide. Because the imidazole exists in two tautomeric forms, both react, yielding a mixture of the desired N-1 alkylation product (compound c) and its position isomer (compound d). The isomer d exhibits chemical behavior near-identical to compound c, yet in the subsequent Suzuki coupling it generates an impurity in Losartan potassium that necessitates repeated, troublesome crystallizations for removal, significantly decreasing overall yield and increasing production costs [1]. The improved chloroformylation-reduction route described in US 2005/0090672 circumvents this tautomerism problem, providing the target compound with substantially higher regiochemical purity [2]. Purchasing the compound from suppliers that employ a tautomerism-resistant synthetic route therefore directly reduces downstream purification burden.

Imidazole tautomerism Regioselective N-alkylation Process impurity control Losartan intermediate purification

Hydroxymethyl vs. Aldehyde Functional Group: Stability, Handling, and Purity Advantages

The target compound bears a hydroxymethyl (-CH₂OH) group at the 5-position of the imidazole ring, distinguishing it from the aldehyde precursor (CAS 143722-29-6, 1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde) that immediately precedes it in the Losartan synthetic sequence. The hydroxymethyl derivative is a stable, non-oxidizable white crystalline solid with a sharp melting point of 91–93 °C, density 1.42 g/cm³, and moderate solubility in chloroform, ethyl acetate, and methanol . In contrast, the aldehyde analog (M.W. 355.66 vs. 357.67) is susceptible to air oxidation to the carboxylic acid and is typically supplied at lower purity (95–97%) . The crystalline nature of the alcohol enables straightforward purification by recrystallization and reliable storage at 2–8 °C, whereas the aldehyde requires nitrogen blanketing to prevent degradation .

Intermediate stability Oxidation resistance Solid-state handling Pharmaceutical intermediate quality

Defined Regulatory Hazard Classification vs. Unclassified In-Class Analogs

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is listed in the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory under EC number 604-770-4, with a formally notified hazard profile: Acute Toxicity Category 4 (H302: harmful if swallowed; H332: harmful if inhaled), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: respiratory irritation) [1]. This defined classification—with GHS07 pictogram and 'Warning' signal word—provides purchasers with a clear, legally-recognized risk management framework. Many structurally related N-benzylimidazole intermediates lack any formal CLP notification, forcing industrial users to default to precautionary handling that may be either inadequate or unnecessarily restrictive [2]. The availability of an ECHA-notified hazard profile enables informed occupational exposure banding and appropriate engineering controls without the cost of de novo hazard assessment.

CLP classification ECHA C&L inventory Workplace safety Pharmaceutical intermediate regulation

AT1 Receptor Binding Affinity of the Core Pharmacophore: Contextualizing Intermediate Potency Relative to Losartan

Although 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is itself a synthetic intermediate and not a drug substance, its close structural analog—the cyanobiphenyl derivative (BDBM50010151, 6-(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile)—has been evaluated for AT1 receptor binding and exhibits an IC₅₀ of 4.60 μM (4,600 nM) against the angiotensin II receptor in rat smooth muscle cell preparations [1]. This places the core 2-butyl-4-chloro-5-hydroxymethylimidazole pharmacophore approximately 230-fold less potent than Losartan itself (IC₅₀ ≈ 20 nM at AT1), consistent with the fact that Losartan requires the biphenyltetrazole moiety for high-affinity receptor engagement . The 4.60 μM IC₅₀ value serves as a quantitative baseline for the bromobenzyl intermediate stage: the bromine atom that reduces receptor affinity is the very functional handle that enables the Suzuki coupling to install the potency-conferring biphenyltetrazole tail.

Angiotensin II AT1 receptor Binding affinity IC50 Losartan pharmacophore Structure-activity relationship

Proven Application Scenarios for 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole in Pharmaceutical Development and Chemical Research


GMP-Compliant Losartan Potassium API Manufacturing via Suzuki-Miyaura Cross-Coupling

In industrial Losartan production, this intermediate is the immediate precursor to the Suzuki coupling with a boronic acid-bearing biphenyltetrazole synthon. The para-bromine atom undergoes oxidative addition with Pd(0) at approximately 80 °C—a temperature compatible with large-scale batch processing—to forge the biaryl bond that completes the Losartan pharmacophore [1]. Procurement from suppliers guaranteeing ≥98% HPLC purity and ≤0.5% moisture ensures that neither residual aldehyde precursor nor the position isomer (compound d) contaminates the coupling step, maximizing downstream API yield and minimizing costly recrystallization cycles . This application directly leverages all five evidence dimensions established in Section 3.

Structure-Activity Relationship (SAR) Studies on the Imidazole Core of Angiotensin II Receptor Blockers

The compound's 4.60 μM AT1 receptor affinity (as measured for the closely related cyanobiphenyl analog) provides a quantifiable baseline for medicinal chemistry programs exploring the SAR of the imidazole 5-hydroxymethyl group, the 4-chloro substituent, or the N-1 benzyl moiety [2]. Because the bromobenzyl group is a latent cross-coupling handle, researchers can use the intermediate as a common starting point for library synthesis, diversifying the biphenyl portion via Suzuki coupling with various boronic acids to generate Losartan analogs with systematically varied AT1 affinity. The defined melting point (91–93 °C) and crystalline nature facilitate accurate weighing and purity verification for reproducible SAR data.

Impurity Reference Standard for Losartan Process Development and Quality Control

The position isomer (compound d) that arises from non-regioselective N-alkylation is a known process impurity in Losartan API. Purchasing the target intermediate synthesized via the chloroformylation-reduction route ensures minimal isomer content, while the same intermediate can be deliberately spiked with authentic isomer to validate HPLC methods for impurity monitoring [3]. The ECHA-notified hazard classification (H302, H315, H319, H332, H335) provides the safety framework required for handling reference standards in analytical quality control laboratories operating under GLP or ISO 17025 accreditation.

Academic and Industrial Training in Palladium-Catalyzed Cross-Coupling Reaction Methodology

The compound serves as an ideal model substrate for teaching and optimizing Suzuki-Miyaura cross-coupling reactions in an undergraduate or graduate organic chemistry laboratory. Its aryl bromide functionality provides the appropriate reactivity profile (reactive at 80 °C, stable at room temperature) for safe, reproducible experiments, while the imidazole core offers interesting NMR spectroscopic features (¹H and ¹³C) for product characterization [1]. The successful coupling product can be verified by the disappearance of the characteristic benzylic CH₂ signal and the appearance of new aromatic resonances from the biaryl system.

Quote Request

Request a Quote for 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.